Cas no 840529-98-8 (4-Anilino-4-oxobutanoic acid-d)

4-Anilino-4-oxobutanoic acid-d 化学的及び物理的性質
名前と識別子
-
- 4-Anilino-d5-4-oxobutanoic Acid
- 4-Anilino-4-oxobutanoic Acid-d5
- 4-Oxo-4-(phenyl-d5-amino)-butanoic Acid
- Butanedioic Acid Anilide-d5
- N-Phenyl-d5-succinamic Acid
- 4-Anilino-4-oxobutanoic acid-d
-
- インチ: InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
- InChIKey: KTFGFGGLCMGYTP-RALIUCGRSA-N
- ほほえんだ: [2H]C1=C(C([2H])=C(NC(CCC(O)=O)=O)C([2H])=C1[2H])[2H]
計算された属性
- せいみつぶんしりょう: 198.10500
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 69.89000
- LogP: 2.13940
4-Anilino-4-oxobutanoic acid-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874302-50mg |
4-Anilino-4-oxobutanoic Acid-d5 |
840529-98-8 | AR | 50mg |
¥3,685.00 | 2022-09-03 | |
A2B Chem LLC | AD95184-1mg |
4-Anilino-d5-4-oxobutanoic Acid |
840529-98-8 | 99% | 1mg |
$785.00 | 2024-04-19 | |
Key Organics Ltd | MS-23075-1mg |
4-Anilino-4-oxobutanoic acid-d5 |
840529-98-8 | >97% | 1mg |
£1206.95 | 2025-02-09 | |
TRC | A663952-10mg |
4-Anilino-4-oxobutanoic Acid-d5 |
840529-98-8 | 10mg |
$ 1454.00 | 2023-04-19 | ||
TRC | A663952-1mg |
4-Anilino-4-oxobutanoic Acid-d5 |
840529-98-8 | 1mg |
$ 190.00 | 2023-04-19 | ||
MedChemExpress | HY-W009973S-1mg |
4-Anilino-4-oxobutanoic acid-d |
840529-98-8 | ≥99.0% | 1mg |
¥7500 | 2024-05-25 |
4-Anilino-4-oxobutanoic acid-d 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4-Anilino-4-oxobutanoic acid-dに関する追加情報
4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8): A Comprehensive Overview
4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as N-(4-carboxybutyl)aniline-d, is a deuterated derivative of 4-anilino-4-oxobutanoic acid, which makes it particularly valuable for various applications, including drug development and metabolic studies.
The structure of 4-Anilino-4-oxobutanoic acid-d consists of an anilino group attached to a carboxylic acid moiety, with the hydrogen atoms in the carboxylic acid group replaced by deuterium atoms. This deuterium substitution can significantly alter the physical and chemical properties of the molecule, making it useful for studying isotope effects and metabolic pathways.
In recent years, the use of deuterated compounds like 4-Anilino-4-oxobutanoic acid-d has become increasingly prevalent in pharmaceutical research. Deuterium substitution can enhance the stability and bioavailability of drugs, thereby improving their therapeutic efficacy. For instance, studies have shown that deuterated analogs of certain drugs exhibit reduced metabolism and increased half-lives, which can lead to better pharmacokinetic profiles.
The synthesis of 4-Anilino-4-oxobutanoic acid-d typically involves multi-step processes that ensure high purity and yield. One common approach involves the reaction of aniline with a suitable deuterated carboxylic acid precursor, followed by purification techniques such as column chromatography. The resulting compound is characterized using advanced analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm its structure and purity.
In the context of medicinal chemistry, 4-Anilino-4-oxobutanoic acid-d has been explored for its potential as a lead compound in drug discovery. Its anilino group can serve as a binding site for various biological targets, making it a promising candidate for the development of new therapeutic agents. For example, recent research has focused on its interactions with enzymes involved in metabolic disorders and cancer pathways.
Beyond its applications in drug development, 4-Anilino-4-oxobutanoic acid-d is also valuable in biochemical studies. Deuterated compounds are often used as tracers in metabolic flux analysis, allowing researchers to track the fate of specific molecules within complex biological systems. This can provide insights into metabolic pathways and help identify potential targets for therapeutic intervention.
The safety profile of 4-Anilino-4-oxobutanoic acid-d is another important consideration. While deuterated compounds are generally considered safe due to their low toxicity and minimal biological effects, it is essential to conduct thorough safety assessments before their use in clinical settings. Preclinical studies have shown that 4-Anilino-4-oxobutanoic acid-d exhibits low toxicity and good biocompatibility, making it suitable for further investigation.
In conclusion, 4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8) is a promising compound with a wide range of applications in medicinal chemistry and biochemistry. Its unique properties make it an attractive candidate for drug development and metabolic studies. As research in this area continues to advance, the potential benefits of this compound are likely to be further realized.
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